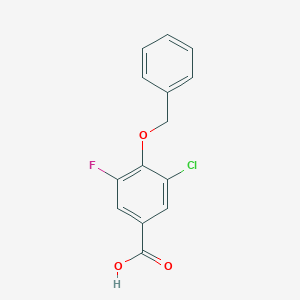

3-Chloro-5-fluoro-4-(phenylmethoxy)-benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

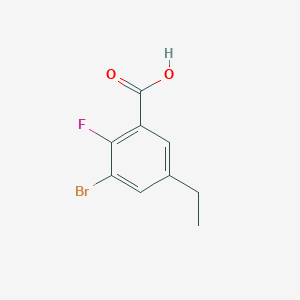

“3-Chloro-5-fluoro-4-(phenylmethoxy)-benzoic acid” is a chemical compound with the formula C9H8ClFO3 . It is used in laboratory chemicals, the manufacture of substances, and scientific research and development .

Synthesis Analysis

The synthesis of fluorinated compounds like “this compound” is a complex process. The methods of synthesis of fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . High yield methods for the preparation of substituted 3-fluoropyridines have been applied in the synthesis of compounds possessing herbicidal activity .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C9H8ClFO3 . This indicates that the compound contains 9 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 3 oxygen atoms .Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound could be used as a precursor for synthesizing more complex molecules with potential therapeutic effects. Its benzoic acid moiety can be modified to create esters or amides, which are common functional groups in drug molecules. The presence of fluorine could be beneficial in increasing the metabolic stability of potential pharmaceuticals .

Agriculture

As an intermediate in the synthesis of agricultural chemicals, 3-Chloro-5-fluoro-4-(phenylmethoxy)-benzoic acid may contribute to the development of new herbicides or pesticides. Its halogenated structure could be crucial for creating compounds that target specific enzymes or receptors in pests .

Material Science

In material science, this compound’s unique structure could be utilized in the synthesis of novel polymers or coatings. The phenylmethoxy group might interact with other components to alter the physical properties of materials, such as thermal stability or solubility .

Environmental Science

Environmental science could benefit from the use of this compound in the study of degradation products of industrial chemicals. It could serve as a model compound to understand the environmental fate of fluorinated aromatic compounds and their potential impact on ecosystems .

Analytical Chemistry

This compound: could be used as a standard in chromatographic methods to calibrate instruments for detecting similar structured compounds in mixtures. Its distinct chemical properties would make it an ideal reference material .

Biochemistry

In biochemistry, the compound could be used to study enzyme-substrate interactions, especially those involving halogen bonds. It could help in understanding the role of fluorine in biological systems and in the design of enzyme inhibitors .

Pharmacology

Pharmacologically, the compound could be investigated for its potential as a prodrug, where the phenylmethoxy group might be cleaved enzymatically to release an active drug within the body. This approach could be used to improve the bioavailability of certain drugs .

Chemical Engineering

From a chemical engineering perspective, this compound could be important in process optimization studies. Its synthesis and purification processes could be refined to improve yield and reduce waste, which is vital for large-scale production .

Safety and Hazards

“3-Chloro-5-fluoro-4-(phenylmethoxy)-benzoic acid” is classified as a skin irritant, serious eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name |

3-chloro-5-fluoro-4-phenylmethoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFO3/c15-11-6-10(14(17)18)7-12(16)13(11)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZTIYWKLFDVSFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Sp)-Hydroxymethylphenylphosphinic acid [(-)-(1R,2S,2R)-2-i-propyl-5-methylcyclohexanol]ester, 99%](/img/structure/B6315746.png)

![(Rp)-Hydroxymethylphosphonic acid [(-)-(1R,2S,2R)-2-i-propyl-5-methylcyclohexanol]ester, 99%](/img/structure/B6315749.png)

![[4-(1-Hydroxy-1-methyl-ethyl)-phenyl]-carbamic acid t-butyl ester](/img/structure/B6315833.png)

![[2-Bromo-6-(methylsulfanyl)phenyl]methanol](/img/structure/B6315846.png)